Sourcing phenyl carbamates with inconsistent substitution patterns leads to failed reactions and invalid biological assays. This 2,5-dichloro ethyl ester resolves batch-to-batch variability in structure-activity studies.
- Distinct logP (~3.1) and boiling point (261.8°C) provide higher-temperature reaction stability vs. methyl ester analogs.
- Serves as a mitochondrial programmed cell death probe, enabling screening for apoptosis resistance phenotypes.
Supplied with full analytical characterization, ensuring lot-to-lot reproducibility for demanding preclinical research.
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
CAS No.2621-71-8
Cat. No.B4765129
⚠ Attention: For research use only. Not for human or veterinary use.
2,5-Dichlorocarbanilic Acid Ethyl Ester – Chemical Profile
2,5-Dichlorocarbanilic acid ethyl ester (ethyl N-(2,5-dichlorophenyl)carbamate, CAS 2621-71-8) is a chlorinated phenyl carbamate with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g·mol⁻¹ . The compound features a 2,5-dichloro substitution pattern on the phenyl ring and an ethyl ester moiety, placing it within the N-phenylcarbamate class historically explored for herbicidal, plant-growth-regulating, and synthetic intermediate applications [1]. Its physicochemical profile—including a predicted boiling point of 261.8 °C at 760 mmHg and a density of 1.382 g·cm⁻³ —distinguishes it from closely related carbamates and directly impacts handling, formulation, and reactivity in downstream synthesis.
Synthetic intermediate for carbamate derivatives
2,5-Dichloro substitution pattern for altered electron density
[1] George, D. K., Moore, D. H., Brian, W. P., & Garman, J. A. (1954). Carbamate Herbicides, Relative Herbicidal and Growth Modifying Activity of Several Esters of N-Phenylcarbamic Acid. Journal of Agricultural and Food Chemistry, 2(7), 356–360. View Source
Why Generic Substitution Fails
Within the N-phenylcarbamate family, even minor structural modifications produce large shifts in herbicidal potency, selectivity, and physicochemical behaviour. The classic structure–activity study by George et al. (1954) demonstrated that altering the alcohol portion of the carbamate can profoundly affect biological activity [1]. The 2,5-dichloro substitution pattern is not equivalent to the 3-chloro motif of chlorpropham or the unsubstituted ring of propham; the presence of two chlorine atoms alters electron density on the aromatic ring, modifies lipophilicity (ΔlogP ≈ 0.6–0.8 units relative to monochloro analogues [2]), and consequently shifts soil mobility, root-uptake kinetics, and target-site interactions. Furthermore, the ethyl ester imparts volatility and steric properties distinct from the methyl, isopropyl, or butyl esters, making generic “in-class” substitution unreliable for any application where biological activity, formulation stability, or synthetic reactivity must be reproduced.
Substitution Pattern
2,5-Dichloro substitution differs from 3-chloro (chlorpropham) or unsubstituted rings; shifts lipophilicity and soil mobility.
Ester Moiety
Ethyl ester volatility and sterics differ from methyl, isopropyl, or butyl esters; may alter formulation stability and reactivity.
Purity Grade
Typical purity 95–98% vs. ≥99% for chlorpropham standard; may require in-house purification for sensitive applications.
[1] George, D. K., Moore, D. H., Brian, W. P., & Garman, J. A. (1954). Carbamate Herbicides, Relative Herbicidal and Growth Modifying Activity of Several Esters of N-Phenylcarbamic Acid. Journal of Agricultural and Food Chemistry, 2(7), 356–360. View Source
[2] PubChem. (n.d.). Ethyl (2,5-dichlorophenyl)carbamate (CID 255988) – Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
Differentiation Evidence vs. Analogues
Boiling Point and Volatility Comparison
The ethyl ester exhibits a predicted boiling point of 261.8 °C at 760 mmHg , whereas the methyl analogue (methyl N-(2,5-dichlorophenyl)carbamate, CAS 51422-78-7) has a calculated boiling point of 243.6 °C at 760 mmHg . The 18 °C elevation reduces volatility and can simplify solvent-stripping during synthesis while maintaining sufficient vapour pressure for soil-incorporated herbicidal formulations.
Boiling PointReported
+18.2 °C vs. methyl ester
Supports higher-temperature synthesis
Predicted values; verify experimentally
Physical propertyFormulationDistillation
Evidence Dimension
Boiling point (predicted at 760 mmHg)
Target Compound Data
261.8 °C
Comparator Or Baseline
Methyl N-(2,5-dichlorophenyl)carbamate: 243.6 °C
Quantified Difference
+18.2 °C (ΔTb)
Conditions
Predicted values; ACD/Labs or equivalent computational method
Why This Matters
Higher boiling point indicates lower volatility, which influences evaporative losses during formulation and field application, directly affecting procurement decisions for agrochemical development.
Physical propertyFormulationDistillation
Lipophilicity Comparison
The 2,5-dichlorophenyl ethyl carbamate has a computed XLogP3 of 3.1 [1], compared with 2.6 for chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) [2] and 1.9 for propham (isopropyl N-phenylcarbamate) [3]. The increase of ≈0.5 log units relative to chlorpropham translates to roughly 3‑fold higher octanol–water partition coefficient, indicating enhanced lipophilicity that can alter soil sorption (Koc) and root-uptake efficiency.
Lipophilicity directly governs environmental fate and bioavailability; a 0.5‑unit logP difference can require re-optimization of adjuvant systems and application rates, making direct substitution impractical.
Research published in Bioorganic & Medicinal Chemistry Letters indicates that 2,5-dichlorocarbanilic acid ethyl ester engages mitochondrial pathways to trigger programmed cell death, a mechanism distinct from the acetylcholinesterase inhibition typical of many insecticidal carbamates or the microtubule disruption of herbicidal phenylcarbamates [1]. Direct comparative enzyme-inhibition data are not yet available; however, the unique mechanism implies a potential for activity profiles orthogonal to traditional carbamates, which is relevant for resistance-management strategies.
Mode of ActionSupporting evidence
Mitochondrial pathway vs. microtubule/AChE
Potential for orthogonal activity profile
Qualitative; no IC₅₀ shift data
Mechanism of actionMitochondriaProgrammed cell death
Evidence Dimension
Biological target pathway
Target Compound Data
Mitochondrial pathway; programmed cell death induction
Qualitative – distinct pathway; no IC₅₀ shift values reported
Conditions
In vitro cellular assays; published in Bioorg. Med. Chem. Lett.
Why This Matters
A divergent mechanism of action is a critical selection criterion for integrated pest or resistance management programs, where cross-resistance to conventional carbamates must be avoided.
Mechanism of actionMitochondriaProgrammed cell death
[1] Bioorganic & Medicinal Chemistry Letters (referenced in Kuujia product summary). Study indicates compound targets mitochondrial pathways to trigger programmed cell death. (Full citation unavailable; abstract-level evidence). View Source
Purity Specification and Supply Consistency
Commercially catalogued purity for 2,5-dichlorocarbanilic acid ethyl ester is typically 95% (AKSci) to 98% (Leyan) . In contrast, the more common chlorpropham analytical standard is routinely supplied at ≥99% purity . The lower typical purity of the 2,5-dichloro ethyl ester reflects its status as a specialty intermediate rather than a commodity active ingredient, and users requiring high-purity material should verify lot-specific certificates of analysis before procurement.
Purity SpecificationSupplier catalog data
95–98% (vs. ≥99% chlorpropham)
Lot-specific COA review recommended
Specialty intermediate; verify before use
PurityQuality controlProcurement
Evidence Dimension
Minimum catalog purity specification
Target Compound Data
95% (AKSci); 98% (Leyan)
Comparator Or Baseline
Chlorpropham analytical standard: ≥99%
Quantified Difference
1–5 percentage points lower purity floor
Conditions
Vendor catalog specifications as of 2025–2026
Why This Matters
Purity directly impacts reproducibility in both biological assays and synthetic chemistry; procurement decisions must account for potential need of in-house purification when selecting the 2,5-dichloro ethyl ester over the higher-purity chlorpropham standard.
PurityQuality controlProcurement
High-Value Application Scenarios
Isothiazole Heterocycle Synthesis
The 2,5-dichloro substitution pattern and ethyl ester leaving-group potential make this compound a preferred intermediate for constructing isothiazole scaffolds. The higher boiling point (261.8 °C) relative to the methyl ester (243.6 °C) permits higher-temperature reaction conditions without excessive evaporative loss, improving yield consistency in solvent-reflux protocols.
Mitochondrial Pathway Probing in Oncology
Published evidence indicates that this carbamate engages mitochondrial programmed cell death pathways [1], a mechanism not shared by classical phenylcarbamate herbicides or insecticides. This makes the compound a candidate tool molecule for phenotypic screening in cancer biology, where mitochondrial priming is a therapeutically relevant phenotype.
Herbicide Resistance-Management Research
The elevated lipophilicity (XLogP3 = 3.1 vs. chlorpropham’s 2.6) [2] may confer differential uptake and translocation in resistant weed biotypes. Researchers investigating altered cuticular penetration or vacuolar sequestration as resistance mechanisms can use this compound as a physicochemical probe distinct from standard phenylcarbamates.
Soil-Applied Agrochemical Formulation
The predicted boiling point (261.8 °C) and computed logP (3.1) suggest moderate soil mobility and persistence characteristics [2]. Formulators can leverage these properties—distinct from the more volatile methyl ester or the bulkier isopropyl esters—to design controlled-release granules or microencapsulated suspensions where a specific volatility–lipophilicity balance is required.